molecular formula C19H21N3O6 B2472013 N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-32-0

N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2472013
CAS No.: 874805-32-0
M. Wt: 387.392
InChI Key: UBYCREBHZJFYCR-UHFFFAOYSA-N
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Description

N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic organic compound for research applications. Its molecular structure incorporates both furan-2-ylmethyl and 3-(4-methoxybenzoyl)-1,3-oxazolidin-2-ylmethyl moieties linked by an ethanediamide (oxalamide) group . The presence of the oxazolidinone core is of significant scientific interest, as this class of compounds is well-known for its role in antibacterial agents that inhibit bacterial protein synthesis . Specifically, oxazolidinones like linezolid target the 50S ribosomal subunit, binding to the P site to prevent the formation of the initiation complex in Gram-positive bacteria . Concurrently, the furan ring system is a common heterocycle found in various pharmacologically active molecules, contributing to a compound's profile in drug discovery research . This combination of structural features makes this reagent a valuable chemical entity for researchers exploring novel antibacterial compounds , investigating structure-activity relationships (SAR) of oxazolidinone derivatives, and developing new synthetic targets in medicinal chemistry programs.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-26-14-6-4-13(5-7-14)19(25)22-8-10-28-16(22)12-21-18(24)17(23)20-11-15-3-2-9-27-15/h2-7,9,16H,8,10-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYCREBHZJFYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with ethanediamide under controlled conditions to form the intermediate product. This intermediate is further reacted with 3-(4-methoxybenzoyl)-1,3-oxazolidine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Amide Hydrolysis

The compound contains two amide bonds (ethanediamide and 4-methoxybenzoyl-linked amide), which can undergo hydrolysis under acidic or basic conditions.

ConditionsProductsNotes
Acidic (HCl/H₂O)Carboxylic acid + amine derivativesRequires elevated temperatures (80–100°C)
Basic (NaOH/EtOH)Carboxylate salts + free aminesMay degrade oxazolidine ring if prolonged

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by proton transfer and bond cleavage.

Oxazolidine Ring-Opening

The 1,3-oxazolidine ring (saturated five-membered heterocycle) is prone to ring-opening under acidic or nucleophilic conditions.

ConditionsProductsReferences
HCl (aqueous)Amino alcohol intermediate (via N-protonation and C-O bond cleavage)Analogous to
Grignard reagents (RMgX)Alkylated aminesTheoretical

Example Reaction :

Oxazolidine+HClHOCH2CH2NHR+CO2(simplified)\text{Oxazolidine} + \text{HCl} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHR} + \text{CO}_2 \quad \text{(simplified)}

Furan Ring Reactivity

The furan-2-ylmethyl group participates in electrophilic substitutions (e.g., nitration, sulfonation) and Diels-Alder cycloadditions.

Reaction TypeConditionsProductsSelectivity Notes
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-furan derivativeDirected by methoxy group
Diels-AlderDiethyl acetylene dicarboxylateBicyclic adductRequires electron-deficient dienophile

Limitations : Steric hindrance from adjacent groups may reduce reaction rates.

Methoxybenzoyl Group Transformations

The 4-methoxybenzoyl moiety undergoes demethylation or electrophilic aromatic substitution.

ReactionConditionsProductsYield/Notes
DemethylationBBr₃ (CH₂Cl₂, −78°C)Hydroxybenzoyl derivativeHigh selectivity
Friedel-Crafts AlkylationAlCl₃, R-XAlkylated aromatic ringCompeted by amide deactivation

Reductive Reactions

Catalytic hydrogenation targets unsaturated bonds and aromatic systems.

SubstrateConditionsProductsSelectivity
Furan ringH₂/Pd-C, EtOHTetrahydrofuran derivativePartial reduction
Amide bondsLiAlH₄, THFAmines (via reduction to CH₂NH groups)Requires excess

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may functionalize the furan or benzoyl rings if halide substituents are introduced.

Hypothetical Pathway :

  • Bromination of furan (NBS, AIBN).

  • Suzuki coupling with aryl boronic acid (Pd(PPh₃)₄, K₂CO₃) .

Key Challenges & Research Gaps

  • Steric hindrance : Bulky substituents (e.g., oxazolidine-methyl) limit accessibility to reactive sites.

  • Solvent sensitivity : Polar aprotic solvents (DMF, DMSO) improve amide stability but may inhibit furan reactivity.

  • Validation needed : Most reactions are inferred from structural analogs; experimental data remains sparse .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and oxazolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been developed as effective antibiotics against various strains of bacteria, including resistant forms of Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the furan ring enhances the biological activity of these compounds due to its ability to interact with biological targets.

Antitubercular Agents

The compound's structural features suggest potential as an antitubercular agent. A study highlighted the synthesis of related compounds that showed promising results against Mycobacterium tuberculosis, primarily through inhibition of the enoyl-acyl carrier protein reductase enzyme, crucial for fatty acid biosynthesis in bacteria . This mechanism is vital for developing new treatments for tuberculosis, especially in light of rising drug resistance.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in bacterial metabolism and replication .

Case Study: Antimicrobial Efficacy

A recent study synthesized several derivatives based on the furan and oxazolidine framework and tested their antimicrobial activities against clinical isolates. The findings revealed that certain modifications significantly enhanced their efficacy compared to standard antibiotics, suggesting a promising avenue for drug development .

Toxicity Assessments

In silico toxicity assessments have shown that many derivatives exhibit low toxicity profiles, making them suitable candidates for further development as pharmaceuticals . This aspect is crucial for ensuring safety in therapeutic applications.

Tables

Application AreaDescription
Antimicrobial ActivityEffective against resistant bacteria; potential as a new antibiotic class
Antitubercular AgentsInhibits Mycobacterium tuberculosis through enzyme inhibition
Synthesis MethodsMulti-step organic reactions involving cyclization and substitution
Molecular DockingPredicts binding affinities with biological targets
Toxicity AssessmentsLow toxicity profiles observed in in silico studies

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethanediamide derivatives, which are frequently modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Pathway Spectral Features (IR/NMR) Biological Relevance
N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Furan-2-ylmethyl, 4-methoxybenzoyl-oxazolidine Likely involves oxazolidine ring formation via cyclization and amide coupling Expected C=O stretch (1660–1682 cm⁻¹), NH stretches (3150–3400 cm⁻¹) Potential enzyme inhibition due to benzoyl and heterocyclic motifs
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Thienylsulfonyl-oxazolidine, dimethoxyphenethyl Sulfonylation of oxazolidine followed by amide coupling C=S stretch (1247–1255 cm⁻¹), absence of C=O in triazole tautomers Enhanced metabolic stability from sulfonyl group
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide Fluoro-methylphenylsulfonyl-oxazinan, 2-methoxybenzyl Sulfonylation of oxazinan ring and subsequent alkylation S=O stretch (1150–1200 cm⁻¹), aromatic proton signals (δ 6.8–7.5 ppm) Improved target selectivity via fluorinated aryl groups
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione, difluorophenyl, phenylsulfonyl Cyclocondensation of hydrazinecarbothioamides in basic media Absence of C=O (1663–1682 cm⁻¹), presence of C=S (1247–1255 cm⁻¹) Antifungal/antibacterial activity via triazole-thione tautomerism

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of a C=S stretch (1247–1255 cm⁻¹) in the target compound differentiates it from triazole-thiones . Instead, strong C=O stretches (1660–1682 cm⁻¹) confirm the ethanediamide backbone .
  • NMR Data : Aromatic protons from the 4-methoxybenzoyl group would resonate near δ 7.5–8.0 ppm, while oxazolidine methylene protons appear as multiplets at δ 3.5–4.5 ppm, similar to sulfonamide analogs .

Biological Activity

N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 282.31 g/mol

The furan ring and oxazolidine moiety contribute to its biological activity through various mechanisms, including interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

CompoundActivityReference
N-(furan-2-yl)methyl derivativesEffective against Gram-positive bacteria
Oxazolidine-based compoundsInhibitory effects on bacterial protein synthesis

These findings suggest that the compound may possess similar antimicrobial effects.

Anticancer Properties

Preliminary studies have shown that oxazolidine derivatives can inhibit cancer cell proliferation. For instance, the compound has demonstrated:

  • Mechanism : Induction of apoptosis in cancer cells.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

A study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The oxazolidine structure may interfere with bacterial ribosomes, leading to reduced protein synthesis.
  • Induction of Apoptosis : The furan moiety may activate apoptotic pathways in cancer cells by modulating key signaling proteins.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various furan-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of oxazolidine derivatives revealed that treatment with this compound led to a dose-dependent decrease in viability in MCF-7 cells, with an IC50 value of approximately 15 µM .

Q & A

Q. What are the key considerations for synthesizing N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:
  • Oxazolidinone ring formation : Achieved via cyclization of precursors like 4-methoxybenzoyl derivatives under dehydrating conditions (e.g., using DCC/DMAP).
  • Ethanediamide coupling : Employ coupling agents (e.g., EDC/HATU) to link the furan-2-ylmethyl and oxazolidin-2-ylmethyl moieties.
  • Optimization : Use polar aprotic solvents (DMF, DCM) and inert atmospheres to minimize side reactions. Monitor purity via HPLC or TLC at each step .
  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1DCC, DMAP, DMF6592%
2EDC, HOBt, DCM7889%

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) to resolve connectivity of the oxazolidinone, furan, and methoxybenzoyl groups. 2D techniques (COSY, HSQC) clarify overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS m/z calculated for C₂₀H₂₁N₃O₆: 423.1421, observed: 423.1418) .
  • X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :
  • Protective Group Strategy : Protect the oxazolidinone nitrogen with Boc groups during furan coupling to prevent undesired side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to enhance regioselectivity .
  • Solvent Effects : Compare DMF vs. THF for oxazolidinone ring stability under reflux (e.g., DMF improves solubility but may require lower temps to avoid decomposition) .

Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites interfere with activity measurements .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize inter-lab variability .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Basis sets like 6-31G(d,p) are suitable for oxazolidinone and furan rings .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Validate with MD simulations (AMBER) to assess binding stability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent Scanning : Replace the 4-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects.
  • Bioisosteric Replacement : Substitute furan with thiophene to evaluate π-stacking differences. Compare IC₅₀ values in cytotoxicity assays .
  • Example SAR Table :
DerivativeR Group (Benzoyl)IC₅₀ (μM)Solubility (μg/mL)
4-OCH₃Methoxy0.4512.3
4-NO₂Nitro1.785.6
4-NH₂Amino0.928.9

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